3-Pyridinepentanal
Description
3-Pyridinepentanal (CAS No. 78775-02-7) is an organic compound featuring a pyridine ring substituted with a pentanal chain. Its molecular formula is C₁₀H₁₃NO, with a molecular weight of 163.22 g/mol . The structure comprises a pyridine moiety (a six-membered aromatic ring with one nitrogen atom) linked to a five-carbon aldehyde chain. The compound’s physicochemical properties include a predicted boiling point of 294.9±23.0 °C, density of 1.005±0.06 g/cm³, and a pKa of 5.52±0.10, reflecting its weakly acidic nature due to the pyridine nitrogen’s lone pair . The aldehyde group (-CHO) at the terminal position renders it reactive, enabling participation in nucleophilic additions and oxidation reactions.
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
5-pyridin-3-ylpentanal |
InChI |
InChI=1S/C10H13NO/c12-8-3-1-2-5-10-6-4-7-11-9-10/h4,6-9H,1-3,5H2 |
InChI Key |
JAGXXKKLZUOARG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CCCCC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridinepentanal typically involves the reaction of 3-pyridinecarboxaldehyde with a suitable pentanal precursor under controlled conditions. One common method is the condensation reaction between 3-pyridinecarboxaldehyde and pentanal in the presence of a base catalyst such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 3-Pyridinepentanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can participate in electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Halogenation using chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: 5-(3-Pyridinyl)pentanoic acid.
Reduction: 5-(3-Pyridinyl)pentanol.
Substitution: 5-(3-Chloropyridinyl)pentanal.
Scientific Research Applications
3-Pyridinepentanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and pyridine derivatives.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Pyridinepentanal involves its interaction with molecular targets such as enzymes and receptors that have affinity for pyridine derivatives. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The pyridine ring can participate in π-π interactions and hydrogen bonding with aromatic and polar residues in biological molecules, influencing their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison of 3-Pyridinepentanal with structurally related compounds, focusing on molecular features, physicochemical properties, and functional applications.
Table 1: Structural and Physicochemical Comparison
Key Comparisons:
Functional Group Reactivity: this compound contains an aldehyde group, which is more reactive than the ketone group in 5-(3-pyridinyl)-2-pentanone. Aldehydes undergo faster oxidation and nucleophilic additions due to the less sterically hindered carbonyl carbon . 3-(Pyridin-3-yl)propanal, a shorter-chain analog, shares the aldehyde functionality but has reduced molecular weight and likely lower boiling point compared to this compound.
Aromatic vs. Aliphatic Systems :
- The pyridine ring in This compound introduces aromaticity and polarity, facilitating π-π stacking and hydrogen bonding. This contrasts with 3-ethylpentanal , an aliphatic aldehyde with lower polarity and weaker intermolecular interactions .
Physicochemical Properties :
- The predicted boiling point of This compound (294.9°C) is significantly higher than that of aliphatic aldehydes like 3-ethylpentanal (unreported but typically <200°C for similar chain lengths), attributable to the pyridine ring’s polarity and aromatic stabilization .
- The density of This compound (1.005 g/cm³) is comparable to aromatic aldehydes but higher than aliphatic analogs due to the pyridine moiety .
In contrast, 3-ethylpentanal requires precautions for inhalation and ingestion, as noted in its safety data sheet .
Synthetic Utility: this compound’s aldehyde group is valuable for synthesizing Schiff bases or heterocyclic compounds, whereas 5-(3-pyridinyl)-2-pentanone (a ketone) is more stable and suited for less reactive applications .
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